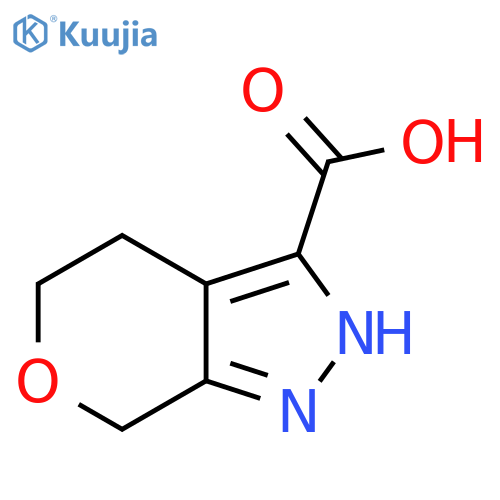

Cas no 1464878-69-0 (2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acid)

2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Pyrano[3,4-c]pyrazole-3-carboxylic acid, 2,4,5,7-tetrahydro-

- 2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acid

- 1464878-69-0

- 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

- Z1980531361

- EN300-198603

-

- インチ: 1S/C7H8N2O3/c10-7(11)6-4-1-2-12-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)

- InChIKey: ARFBZTZJKCOQHK-UHFFFAOYSA-N

- ほほえんだ: N1C(C(O)=O)=C2CCOCC2=N1

計算された属性

- せいみつぶんしりょう: 168.05349212g/mol

- どういたいしつりょう: 168.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 75.2Ų

じっけんとくせい

- 密度みつど: 1.509±0.06 g/cm3(Predicted)

- ふってん: 493.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 15.00±0.20(Predicted)

2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-198603-2.5g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 2.5g |

$1509.0 | 2023-09-16 | |

| Enamine | EN300-198603-10.0g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 10.0g |

$3315.0 | 2023-07-06 | |

| Enamine | EN300-198603-0.1g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 0.1g |

$268.0 | 2023-09-16 | |

| Enamine | EN300-198603-5g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 5g |

$2235.0 | 2023-09-16 | |

| Aaron | AR02836R-500mg |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 500mg |

$852.00 | 2025-02-15 | |

| Aaron | AR02836R-1g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 1g |

$1084.00 | 2025-02-15 | |

| 1PlusChem | 1P0282YF-2.5g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 2.5g |

$1927.00 | 2023-12-21 | |

| 1PlusChem | 1P0282YF-50mg |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 50mg |

$275.00 | 2023-12-21 | |

| Enamine | EN300-198603-0.05g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 0.05g |

$179.0 | 2023-09-16 | |

| Enamine | EN300-198603-5.0g |

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid |

1464878-69-0 | 95% | 5.0g |

$2235.0 | 2023-07-06 |

2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acid 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acidに関する追加情報

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1464878-69-0, known as 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities and synthetic versatility. The pyrano[3,4-c]pyrazole core of this molecule is particularly intriguing, as it combines the structural features of both pyran and pyrazole rings, creating a complex yet functional framework.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid. One such approach involves the use of microwave-assisted synthesis techniques, which not only enhance reaction efficiency but also reduce reaction times significantly. This has been a focal point in recent studies published in leading chemistry journals. The carboxylic acid group attached to the pyrano[3,4-c]pyrazole ring further enhances the compound's reactivity and opens up possibilities for its use in bioconjugation and drug delivery systems.

The structural uniqueness of this compound makes it an ideal candidate for exploring its pharmacological properties. Recent research has highlighted its potential as a modulator of protein-protein interactions, a critical area in drug discovery. By targeting specific protein complexes involved in diseases such as cancer and neurodegenerative disorders, this compound could serve as a lead molecule for developing novel therapeutic agents. Furthermore, its ability to act as a template for supramolecular assembly has been demonstrated in several studies, suggesting its role in materials science applications such as molecular recognition and sensor development.

In terms of biological activity, 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has shown promising results in preliminary assays. For instance, it exhibits selective inhibition against certain kinases involved in cell signaling pathways. This selectivity is attributed to the precise spatial arrangement of the heterocyclic rings and the carboxylic acid group. Such findings underscore its potential as a starting material for designing highly specific kinase inhibitors with reduced off-target effects.

Another area where this compound has shown promise is in the realm of green chemistry. Researchers have explored its use as a catalyst or co-catalyst in environmentally friendly reactions. The ability to recycle or reuse this compound after catalytic processes aligns with current trends toward sustainable chemical practices. This dual functionality—both as a reactive building block and a catalytic agent—further highlights its versatility.

From an analytical standpoint, modern spectroscopic techniques such as NMR and X-ray crystallography have provided detailed insights into the molecular structure of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid. These studies have confirmed the presence of hydrogen bonding interactions within the molecule's framework and have revealed key insights into its conformational flexibility. Such information is invaluable for predicting its behavior under different chemical conditions and optimizing its applications.

In conclusion,2H

1464878-69-0 (2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acid) 関連製品

- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)

- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)

- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)

- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)

- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)

- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)

- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)

- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)

- 70-58-6(5-fluoropyridine-3-carboxamide)

- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)